(R)-PS210

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

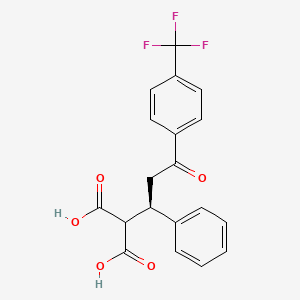

Molecular Formula |

C19H15F3O5 |

|---|---|

Molecular Weight |

380.3 g/mol |

IUPAC Name |

2-[(1R)-3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid |

InChI |

InChI=1S/C19H15F3O5/c20-19(21,22)13-8-6-12(7-9-13)15(23)10-14(11-4-2-1-3-5-11)16(17(24)25)18(26)27/h1-9,14,16H,10H2,(H,24,25)(H,26,27)/t14-/m0/s1 |

InChI Key |

MLJPLHGJBUWCBA-AWEZNQCLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (R)-PS210 as a Selective PDK1 Allosteric Activator

This technical guide provides a comprehensive overview of this compound, a selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). This document details its mechanism of action, impact on cellular signaling pathways, quantitative activity, and the experimental protocols used for its characterization.

Introduction to PDK1 and Allosteric Modulation

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a central "master kinase" in the AGC family of protein kinases. It plays a crucial role in transducing signals from growth factors and hormones, such as insulin, by phosphorylating and activating a wide array of downstream kinases, including AKT, S6K, RSK, and SGK.[1][2] These downstream effectors are vital for regulating fundamental cellular processes like cell survival, proliferation, and metabolism.[3] Given its pivotal role, dysregulation of PDK1 signaling is implicated in numerous diseases, most notably cancer, making it a significant target for therapeutic intervention.[4][5]

While traditional kinase drug discovery has focused on ATP-competitive inhibitors, allosteric modulators offer an alternative and potentially more selective approach.[3] Allosteric sites, distinct from the highly conserved ATP-binding pocket, can provide greater specificity. This compound is a small molecule that functions as a substrate-selective, allosteric activator of PDK1, targeting a specific regulatory pocket on the kinase.[6]

Mechanism of Action of this compound

This compound is the R-enantiomer of the compound PS210.[6] Its mechanism of action is centered on its binding to a regulatory site on the PDK1 kinase domain known as the PIF-binding pocket (named for the PRK2-interacting fragment).[3][6] This pocket is a hydrophobic groove that normally serves as a docking site for the hydrophobic motif (HM) of certain PDK1 substrates, an interaction that is often phosphorylation-dependent and crucial for their subsequent activation by PDK1.[1][7]

By binding to the PIF-pocket, this compound mimics the effect of a substrate's hydrophobic motif, inducing a conformational change in PDK1 that stabilizes the active state of the kinase.[8][9] This allosteric modulation enhances the catalytic activity of PDK1 towards its substrates.[10] Crystallographic studies of the parent compound, PS210, in complex with PDK1 have shown that its binding stimulates the closure of the kinase domain, a conformational shift associated with activation.[10][11]

PDK1 Signaling Pathways

PDK1 is a critical node in multiple signaling cascades. The most well-characterized is the PI3K/PDK1/AKT pathway. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the cell membrane.[1] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including PDK1 and AKT.[12] This co-localization facilitates the phosphorylation of AKT on its activation loop (at Threonine 308) by PDK1, leading to AKT activation and the promotion of downstream signaling events that regulate cell growth, survival, and metabolism.[1]

Beyond AKT, PDK1 activates over 20 other AGC kinases, including S6K, SGK, and certain isoforms of PKC.[1][3] The activation of some of these substrates, like S6K and SGK, is dependent on their docking to the PIF-pocket of PDK1.[7] This substrate-specific docking requirement is what allows PIF-pocket ligands to exert substrate-selective effects.

Quantitative Data on this compound Activity

The potency and efficacy of this compound and its racemic parent compound, PS210, have been characterized in biochemical assays. The data highlights the direct activating effect of these molecules on PDK1.

| Compound | Parameter | Value | Assay Type | Reference |

| This compound | AC₅₀ | 1.8 μM | Cell-Free Kinase Activity | [6][13] |

| Max. Activation | 5.5-fold (vs. DMSO) | Cell-Free Kinase Activity | [6] | |

| PS210 | AC₅₀ | 2 μM | Cell-Free Kinase Activity | [14] |

| Kd | 3 μM | (Not specified) | [5][15] |

Note on Cellular Activity: While this compound is a direct activator in vitro, its prodrug form (PS423) has been shown to act as a substrate-selective inhibitor in cellular contexts. It specifically blocks the phosphorylation of substrates like S6K that require PIF-pocket docking, while not affecting others like AKT.[10][11] This highlights the complex interplay between direct enzymatic modulation and the cellular environment.

Experimental Protocols

Characterizing an allosteric modulator like this compound requires specific biochemical and biophysical assays. Below is a representative protocol for a cell-free kinase assay to determine its activating potential.

Cell-Free PDK1 Kinase Activity Assay

This assay measures the ability of this compound to enhance the phosphorylation of a model substrate by purified PDK1 enzyme.

Objective: To quantify the activation of PDK1 by this compound by measuring the rate of substrate phosphorylation.

Materials:

-

Recombinant human PDK1 enzyme

-

Kinase substrate (e.g., a short peptide substrate or an inactive kinase like SGK or S6K)

-

This compound dissolved in DMSO

-

ATP (radiolabeled [γ-³²P]ATP or for use with luminescence/fluorescence-based detection)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% β-mercaptoethanol)

-

Stop solution (e.g., EDTA)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, phosphocellulose paper for radiolabeling)

-

Microplates (e.g., 384-well)

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the wells of a microplate. Include DMSO-only wells as a negative control (basal activity).

-

Enzyme Addition: Dilute the PDK1 enzyme to the desired concentration in kinase reaction buffer and add it to each well containing the compound.

-

Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare a solution of the substrate and ATP in kinase reaction buffer. Add this solution to each well to start the phosphorylation reaction. The final ATP concentration should be at or near its Km for PDK1.

-

Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding a stop solution, such as a high concentration of EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

-

Signal Detection:

-

Luminescence-based (e.g., ADP-Glo™): Add reagents that quantify the amount of ADP produced, which is directly proportional to kinase activity. Read luminescence on a plate reader.

-

Radiolabeling: Spot a portion of the reaction mixture onto p81 phosphocellulose paper. Wash the papers to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the measured kinase activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the AC₅₀ (the concentration at which 50% of maximal activation is achieved).

Other Key Techniques

-

Isothermal Titration Calorimetry (ITC): This biophysical technique was likely used to confirm the direct binding of compounds like PS210 to PDK1 and to determine the binding affinity (Kd) and thermodynamic parameters of the interaction.

-

X-ray Crystallography: Solving the crystal structure of PDK1 in complex with PS210 provided atomic-level detail of how the compound binds to the PIF-pocket and revealed the specific conformational changes induced upon binding.[9][10]

Implications for Drug Development and Research

The discovery of this compound provides a valuable chemical tool for probing the complex biology of PDK1.

-

Selective Activation: As an allosteric activator, it allows researchers to study the consequences of selectively enhancing PDK1 activity.

-

Substrate Selectivity: The differential effect of its prodrug in cells (inhibiting S6K but not AKT) demonstrates that targeting the PIF-pocket can achieve substrate-selective modulation.[11] This offers a sophisticated strategy for drug design, potentially allowing for the fine-tuning of specific signaling outputs while avoiding the broader effects of inhibiting the entire pathway.

-

Therapeutic Potential: While activators of oncogenic pathways are not typically pursued for cancer therapy, the principles learned from this compound can be inverted to design highly selective allosteric inhibitors that target the PIF-pocket. Such inhibitors could offer a more targeted therapeutic approach with potentially fewer side effects than ATP-competitive drugs.

Conclusion

This compound is a potent and selective allosteric activator of PDK1 that functions by binding to the regulatory PIF-pocket. Its characterization has provided significant insights into the allosteric regulation of PDK1 and has validated the PIF-pocket as a druggable site for modulating kinase activity. The substrate-selective effects observed with its prodrug in cellular systems underscore the potential for developing sophisticated allosteric modulators that can dissect and selectively target specific arms of the complex PDK1 signaling network, opening new avenues for both basic research and therapeutic development.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Small-Molecule Allosteric Modulators of the Protein Kinase PDK1 from Structure-Based Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. Structure and allosteric effects o ... | Article | H1 Connect [archive.connect.h1.co]

- 10. 4aw1 - Human PDK1 Kinase Domain in Complex with Allosteric Compound PS210 Bound to the PIF-Pocket - Summary - Protein Data Bank Japan [pdbj.org]

- 11. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. axonmedchem.com [axonmedchem.com]

- 15. medchemexpress.com [medchemexpress.com]

(R)-PS210: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-PS210 is a potent and selective, substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). As the eutomer of the chiral compound PS210, it demonstrates significantly higher activity than its (S)-enantiomer. This compound binds to the PIF-binding pocket of PDK1, a key regulatory site, inducing a conformational change that enhances the kinase's activity towards certain substrates. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its characterization and a visualization of its role in the PDK1 signaling pathway.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[(1R)-3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid, is a small molecule activator of PDK1.[1] Its chemical and physical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[(1R)-3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid | [1] |

| Molecular Formula | C₁₉H₁₅F₃O₅ | [1] |

| Molecular Weight | 380.31 g/mol | [1] |

| CAS Number | 1410101-89-1 | [1] |

| Appearance | Solid | N/A |

| Melting Point | 175-180°C | [1] |

| Solubility | DMSO: 230 mg/mL (604.77 mM) with ultrasonic; In vivo: ≥ 5.75 mg/mL in 10% DMSO + 90% corn oil | N/A |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | N/A |

Biological Activity and Mechanism of Action

This compound is a substrate-selective allosteric activator of PDK1, a master kinase that plays a crucial role in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and other diseases, making PDK1 an attractive therapeutic target.

This compound exerts its effect by binding to the PIF-binding pocket on the PDK1 kinase domain. This pocket is a docking site for substrates containing a hydrophobic motif. By occupying this site, this compound induces a conformational change in PDK1, leading to its activation.

The biological activities of this compound include:

-

Inhibition of cancer cell growth and proliferation: this compound has been shown to inhibit the growth of various cancer cells in both in vitro and in vivo models.[1]

-

Induction of apoptosis: The compound can trigger programmed cell death in cancer cells.[1]

-

Modulation of the immune system and reduction of inflammation: These activities suggest potential applications beyond oncology.[1]

PDK1 Signaling Pathway

The following diagram illustrates the central role of PDK1 in the PI3K/Akt signaling cascade and the point of intervention for this compound.

Caption: PDK1 signaling pathway and the role of this compound.

Quantitative Data

The potency of this compound as a PDK1 activator has been quantified through various assays. A key finding is the significant difference in activity between the (R) and (S) enantiomers, highlighting the stereospecificity of the interaction with the PIF-pocket.

Table 2: In Vitro Activity of PS210 Enantiomers

| Compound | PDK1 Activation (AC₅₀) | Thermal Shift (ΔTm) with PDK1 | Reference |

| This compound | 1.8 µM | +5.5 °C | [1] |

| (S)-PS210 | > 100 µM | Not reported | N/A |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

In Vitro PDK1 Kinase Activity Assay

This assay measures the ability of this compound to enhance the kinase activity of PDK1 towards a peptide substrate.

Materials:

-

Recombinant human PDK1 enzyme

-

Peptide substrate (e.g., T308tide, a peptide derived from the activation loop of Akt)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound stock solution in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the PDK1 enzyme and the peptide substrate to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Plot the kinase activity against the concentration of this compound to determine the AC₅₀ value.

Thermal Stability Shift Assay (TSA)

This assay assesses the direct binding of this compound to PDK1 by measuring the change in the protein's melting temperature (Tm).

Materials:

-

Recombinant human PDK1 protein

-

SYPRO Orange dye (5000x stock)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

This compound stock solution in DMSO

-

Real-time PCR instrument

Procedure:

-

Dilute the PDK1 protein in the assay buffer.

-

Prepare a working solution of SYPRO Orange dye by diluting the stock solution in the assay buffer.

-

In a 96-well PCR plate, add the diluted PDK1 protein and the SYPRO Orange dye to each well.

-

Add this compound or DMSO (vehicle control) to the respective wells.

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument and run a melt curve analysis, typically from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Analyze the resulting melt curves to determine the Tm for each condition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm in the presence of this compound.

Experimental Workflow

The logical flow for the discovery and characterization of a PDK1 allosteric activator like this compound is depicted below.

References

(R)-PS210 Enantiomer: A Technical Guide to its Biological Activity as a Substrate-Selective Allosteric Activator of PDK1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of the (R)-PS210 enantiomer, a potent and selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). This compound exerts its effects by binding to the PIF-binding pocket of PDK1, leading to a substrate-selective activation of downstream signaling pathways. This document details the mechanism of action, quantitative biological data, and comprehensive experimental protocols for the characterization of this compound. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its molecular interactions and functional consequences.

Introduction

The serine/threonine kinase PDK1 is a central node in the PI3K/Akt signaling pathway, a cascade crucial for regulating cell growth, proliferation, survival, and metabolism. Due to its pivotal role, PDK1 has emerged as a significant target for therapeutic intervention in various diseases, including cancer. This compound, the R-enantiomer of the compound PS210, has been identified as a substrate-selective, allosteric activator of PDK1.[1] It uniquely targets the PDK1-interacting fragment (PIF)-binding pocket, a regulatory site distinct from the ATP-binding pocket, offering a novel mechanism for modulating PDK1 activity.[1] This guide synthesizes the current knowledge on the biological activity of this compound, providing a technical resource for researchers in the field.

Mechanism of Action

This compound functions as an allosteric activator of PDK1. Unlike ATP-competitive inhibitors, it binds to the PIF-binding pocket on the kinase domain of PDK1.[1] This binding event induces a conformational change in PDK1, leading to its activation. A key feature of this compound-mediated activation is its substrate selectivity. The activation of PDK1 by this compound enhances the phosphorylation of substrates that require docking to the PIF-pocket, such as S6K and SGK, while not affecting substrates like Akt/PKB that do not depend on this interaction for their phosphorylation by PDK1.

Quantitative Biological Data

The biological activity of the this compound enantiomer and its corresponding (S)-enantiomer (distomer) has been quantitatively assessed through various in vitro assays. The data is summarized in the table below for comparative analysis.

| Parameter | This compound (Eutomer) | (S)-PS210 (Distomer) | Assay Type | Reference |

| AC50 for PDK1 Activation | 1.8 µM | > 100 µM | In vitro Kinase Assay | [1] |

| Maximum PDK1 Activation | 5.5-fold | Not Active | In vitro Kinase Assay | [1] |

| Thermal Stabilization (ΔTm) | 5.2 °C | Not Determined | Thermal Shift Assay | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro PDK1 Kinase Assay

This assay measures the ability of this compound to allosterically activate PDK1 by quantifying the phosphorylation of a peptide substrate.

Materials:

-

Recombinant human PDK1 (full-length)

-

Peptide substrate (e.g., T308tide, a peptide derived from the activation loop of Akt)

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol)

-

This compound and (S)-PS210 dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

96-well microplates

Procedure:

-

Prepare a reaction mixture containing recombinant PDK1 and the peptide substrate in the assay buffer.

-

Add varying concentrations of this compound or (S)-PS210 (typically from a 10 mM stock in DMSO) to the reaction mixture. Include a DMSO-only control.

-

Initiate the kinase reaction by adding a solution of ATP to a final concentration of 100 µM.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Plot the kinase activity against the compound concentration and determine the AC50 value using a suitable software (e.g., GraphPad Prism).

Thermal Shift Assay (TSA)

This biophysical assay assesses the direct binding of this compound to PDK1 by measuring the change in the protein's thermal stability.

Materials:

-

Recombinant human PDK1

-

SYPRO Orange dye (5000x stock in DMSO)

-

Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

-

This compound dissolved in DMSO

-

Real-time PCR instrument

Procedure:

-

Prepare a master mix containing recombinant PDK1 and SYPRO Orange dye (diluted to 5x) in the assay buffer.

-

Aliquot the master mix into the wells of a 96-well PCR plate.

-

Add varying concentrations of this compound or a DMSO control to the wells.

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument and perform a thermal melt experiment, gradually increasing the temperature from 25°C to 95°C with fluorescence readings at each increment.

-

The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. The change in melting temperature (ΔTm) in the presence of the compound is calculated relative to the DMSO control.

Cell-Based Assays using a Prodrug

To assess the activity of PS210 in a cellular context, a cell-permeable diethyl ester prodrug of PS210 (e.g., PS423) is utilized. Intracellular esterases convert the prodrug to the active diacid form.

4.3.1. Cell Viability Assay

This assay determines the cytotoxic effects of the prodrug on cells.

Materials:

-

Human cell line (e.g., HEK293 cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

PS210 prodrug dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PS210 prodrug or a DMSO control.

-

Incubate for a specified period (e.g., 48 hours).

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

4.3.2. Western Blotting for S6K Phosphorylation

This assay evaluates the ability of the PS210 prodrug to modulate PDK1 activity in cells by measuring the phosphorylation of its downstream substrate, S6K.

Materials:

-

Human cell line (e.g., HEK293 cells)

-

PS210 prodrug dissolved in DMSO

-

Lysis buffer containing phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-S6K (Thr389) and anti-total S6K

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture dishes and grow to a suitable confluency.

-

Treat the cells with the PS210 prodrug or DMSO for a defined period.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated S6K to total S6K.

Visualizations

Signaling Pathway

The following diagram illustrates the PDK1 signaling pathway and the substrate-selective activation by this compound.

Caption: PDK1 signaling and the effect of this compound.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines the workflow for the in vitro PDK1 kinase assay.

Caption: Workflow for the in vitro PDK1 kinase assay.

Conclusion

The this compound enantiomer represents a valuable pharmacological tool for studying the substrate-selective regulation of PDK1. Its unique allosteric mechanism of action, targeting the PIF-binding pocket, provides a means to dissect the specific roles of PDK1 in activating downstream effectors like S6K and SGK, independent of its effects on Akt. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations of PDK1 signaling and for the development of novel therapeutic agents targeting this critical kinase.

References

(R)-PS210: A Substrate-Selective Modulator of the PI3K/Akt Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of (R)-PS210, a novel small molecule modulator, in the PI3K/Akt signaling cascade. This compound and its parent compound, PS210, exhibit a unique dual functionality. In acellular assays, this compound acts as an allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream kinase of Akt. Conversely, in a cellular context, its prodrug form, PS423, functions as a substrate-selective inhibitor of PDK1, impeding the phosphorylation of S6K without affecting Akt. This guide delves into the mechanism of action of this compound, presenting quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that responds to a variety of extracellular signals, such as growth factors and insulin. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 at threonine 308 (Thr308). Full activation of Akt also requires phosphorylation at serine 473 (Ser473) by the mTORC2 complex. Once activated, Akt phosphorylates a plethora of downstream substrates, thereby regulating diverse cellular functions.

This compound: A Unique Modulator of PDK1

This compound is the R-enantiomer of PS210, a small molecule that targets the PIF-binding pocket of PDK1, an allosteric regulatory site distinct from the ATP-binding pocket. This interaction confers a unique modulatory profile on this compound.

In Vitro Activity: Allosteric Activation of PDK1

In cell-free kinase assays, this compound functions as a potent allosteric activator of PDK1. By binding to the PIF-pocket, it induces a conformational change in the kinase domain that enhances its catalytic activity.

Cellular Activity: Substrate-Selective Inhibition via a Prodrug Approach

For cellular applications, a cell-permeable prodrug of PS210, named PS423, is utilized. Inside the cell, PS423 is metabolized to the active compound PS210. In this physiological context, PS210 acts as a substrate-selective inhibitor of PDK1. It specifically blocks the phosphorylation of substrates that require docking to the PIF-pocket for efficient phosphorylation, such as ribosomal S6 kinase (S6K). Notably, the phosphorylation of Akt, which does not necessitate PIF-pocket docking, remains unaffected.

Quantitative Data

The activity of this compound and its related compounds has been characterized through various in vitro and cellular assays. The key quantitative data are summarized in the tables below.

| Compound | Assay Type | Target | Parameter | Value | Reference |

| This compound | Cell-Free Kinase Activity Assay | PDK1 | AC50 | 1.8 µM | [1] |

| This compound | Cell-Free Kinase Activity Assay | PDK1 | Maximum Activation | 5.5-fold | [1] |

Table 1: In Vitro Activity of this compound on PDK1. AC50 represents the concentration required for half-maximal activation.

| Compound | Cell Line | Target Substrate | Effect | Reference |

| PS423 (prodrug of PS210) | HEK293 | S6K | Inhibition of phosphorylation | [2] |

| PS423 (prodrug of PS210) | HEK293 | Akt | No effect on phosphorylation | [2] |

Table 2: Cellular Activity of PS423 on PDK1 Substrates.

Signaling Pathways and Logical Relationships

To visualize the intricate interactions within the PI3K/Akt pathway and the specific role of this compound, the following diagrams are provided.

Caption: PI3K/Akt signaling and the dual role of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the activity of this compound.

In Vitro PDK1 Kinase Assay (Radiolabeled)

This assay measures the direct effect of this compound on the catalytic activity of purified PDK1.

Materials:

-

Recombinant human PDK1 enzyme

-

PDKtide (substrate peptide)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

This compound stock solution (in DMSO)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing kinase buffer, PDKtide, and recombinant PDK1 enzyme.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the kinase activity relative to the DMSO control to determine the AC50 value.

Cell Culture and Transfection

HEK293T cells are commonly used to study the cellular effects of PDK1 modulators.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Plasmids encoding tagged versions of S6K or Akt

-

Transfection reagent (e.g., Lipofectamine 2000)

-

PS423 prodrug stock solution (in DMSO)

Procedure:

-

Culture HEK293T cells in DMEM at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells in multi-well plates to achieve 70-80% confluency on the day of transfection.

-

Transfect cells with the desired plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow cells to express the proteins for 24-48 hours.

-

Treat the transfected cells with varying concentrations of PS423 or DMSO for the desired duration.

-

Harvest the cells for subsequent analysis (e.g., Western blotting).

Western Blotting for Phosphorylated Proteins

This technique is used to assess the phosphorylation status of PDK1 substrates like Akt and S6K in cells.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-p70 S6K (Thr389), anti-total p70 S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Caption: Workflow for characterizing this compound activity.

Conclusion and Future Directions

This compound represents a fascinating and valuable tool for dissecting the complexities of the PI3K/Akt signaling pathway. Its dual nature as an in vitro allosteric activator and a cellular substrate-selective inhibitor of PDK1 highlights the importance of studying compound activity in a relevant physiological context. The ability to selectively inhibit the phosphorylation of PIF-pocket-dependent substrates like S6K, while sparing Akt, provides a unique opportunity to probe the distinct downstream branches of PDK1 signaling.

Future research should focus on further elucidating the in vivo efficacy and pharmacokinetic properties of PS423 and other prodrugs of PS210. Investigating the therapeutic potential of this substrate-selective inhibition in cancer models where the S6K branch of the PI3K/Akt pathway is hyperactive could pave the way for novel targeted therapies with potentially improved safety profiles compared to broad-spectrum PI3K/Akt pathway inhibitors. The detailed experimental protocols provided in this guide should facilitate further research in this promising area.

References

Investigating the Cellular Targets of (R)-PS210: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-PS210 is a synthetic small molecule that has been identified as a potent and substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). By targeting a specific regulatory pocket on the kinase, this compound offers a unique mechanism for modulating the activity of the crucial PI3K/Akt/mTOR signaling pathway. This document provides a comprehensive technical overview of the cellular targets of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and a visual representation of its role in cellular signaling.

Introduction

This compound is the R-enantiomer of the compound PS210 and has been shown to be a valuable tool for studying the intricate regulation of PDK1. As a key node in the PI3K/Akt/mTOR signaling cascade, PDK1 is a highly sought-after target for therapeutic intervention in a variety of diseases, including cancer and metabolic disorders. This compound's allosteric mechanism of action provides a novel approach to manipulating PDK1 activity, potentially offering advantages over traditional active-site inhibitors. This guide will delve into the specifics of this compound's interaction with its primary cellular target and its impact on downstream signaling pathways.

Primary Cellular Target: PDK1

The primary cellular target of this compound is 3-phosphoinositide-dependent protein kinase-1 (PDK1) . This compound functions as a substrate-selective allosteric activator by binding to the PIF-binding pocket of PDK1.[1] This pocket is a regulatory site on the kinase domain of PDK1 that is distinct from the ATP-binding site.

The binding of this compound to the PIF-pocket induces a conformational change in PDK1, leading to its activation. This activation is substrate-selective, meaning that it enhances the phosphorylation of a subset of PDK1 substrates.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its parent compound, PS210.

| Compound | Parameter | Value | Target | Assay Type |

| This compound | AC50 | 1.8 μM | PDK1 | Cell-Free Kinase Activity Assay[1] |

| This compound | Maximum Activation | 5.5-fold | PDK1 | Cell-Free Kinase Activity Assay[1] |

| PS210 | Kd | 3 μM | PDK1 | Not Specified[2] |

Signaling Pathway

This compound exerts its effects through the PI3K/Akt/mTOR signaling pathway . As an activator of PDK1, this compound enhances the downstream signaling of this critical pathway, which is involved in cell growth, proliferation, survival, and metabolism.

Below is a diagram illustrating the mechanism of action of this compound within the PI3K/Akt/mTOR signaling pathway.

Caption: this compound allosterically activates PDK1, a key kinase in the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

This section provides a detailed methodology for a cell-free kinase activity assay to determine the activation of PDK1 by this compound. This protocol is based on established methods for assessing PDK1 activity.

Objective: To quantify the ability of this compound to activate PDK1 in a cell-free system.

Materials:

-

Recombinant human PDK1 enzyme

-

PDK1 substrate peptide (e.g., T308tide or a similar peptide substrate)

-

This compound

-

ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the kinase assay buffer to achieve the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase assay buffer

-

Recombinant PDK1 enzyme

-

PDK1 substrate peptide

-

This compound at various concentrations (or DMSO as a vehicle control)

-

-

Initiation of Reaction: Start the kinase reaction by adding a solution of ATP containing a tracer amount of [γ-³²P]ATP to each well.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop solution, such as 3% phosphoric acid.

-

Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.

-

Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of PDK1 activation at each concentration of this compound relative to the DMSO control.

-

Plot the percentage of activation against the logarithm of the this compound concentration.

-

Determine the AC50 value (the concentration of this compound that produces 50% of the maximum activation) by fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the activity of this compound on PDK1.

Caption: Workflow for determining the in vitro activation of PDK1 by this compound.

Conclusion

This compound is a valuable chemical probe for investigating the allosteric regulation of PDK1 and the downstream consequences on the PI3K/Akt/mTOR signaling pathway. Its well-defined mechanism of action and quantifiable effects make it a powerful tool for researchers in both basic science and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of targeting PDK1 allosterically.

References

(R)-PS210: An In-depth Technical Guide to Studying Kinase Allosteric Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-PS210, a small molecule modulator used in the study of kinase allosteric regulation. The focus of this document is to furnish researchers and drug development professionals with the core knowledge, quantitative data, and experimental methodologies necessary to effectively utilize this compound as a tool to investigate the allosteric modulation of 3-phosphoinositide-dependent protein kinase-1 (PDK1).

Introduction to this compound and its Target, PDK1

This compound is a substrate-selective modulator of PDK1, a master kinase in the AGC family of protein kinases that is central to cellular growth, proliferation, and survival signaling pathways.[1] Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site, this compound functions as an allosteric modulator by binding to a distinct docking site on the kinase, known as the PIF-pocket.[2][3] This mode of action allows for a more nuanced and selective modulation of kinase activity, making it a valuable tool for dissecting specific downstream signaling events.

Mutations and dysregulation of the PDK1 signaling pathway are implicated in a variety of human diseases, including cancer. Consequently, the study of allosteric modulators like this compound is of significant interest for the development of novel therapeutic strategies.

Mechanism of Allosteric Action

This compound exerts its effects on PDK1 by binding to the PIF-pocket, an allosteric docking site crucial for the binding and phosphorylation of some of PDK1's substrates.[3] Interestingly, the functional output of this interaction appears to be context-dependent. In vitro, PS210 has been shown to be a potent activator of PDK1, with crystallographic data indicating that its binding promotes a closed, active conformation of the kinase domain.[3][]

Conversely, in a cellular context, the prodrug of PS210, known as PS423, acts as a substrate-selective inhibitor.[3] It effectively blocks the phosphorylation and activation of substrates that require docking to the PIF-pocket, such as S6K, while not affecting others like AKT/PKB.[3] This substrate-selective inhibition provides a powerful method for isolating and studying specific branches of the PDK1 signaling network.

Quantitative Data Presentation

The following table summarizes the key quantitative data reported for PS210, providing a basis for experimental design and interpretation.

| Parameter | Value | Kinase | Assay Conditions | Reference |

| Binding Affinity (Kd) | 3 μM | PDK1 | In Vitro | [5] |

| IC₅₀ | ~1–5 μM | PDK1 | Inhibition of PDK1-mediated AKT activation in cancer cell lines | [1] |

PDK1 Signaling Pathway and the Role of this compound

The diagram below illustrates a simplified PDK1 signaling pathway, highlighting the point of intervention for this compound. PDK1 is a central node that, upon activation by upstream signals, phosphorylates and activates a range of downstream kinases, including AKT and S6K, which in turn regulate numerous cellular processes.

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on PDK1.

In Vitro PDK1 Kinase Activity Assay

This protocol is designed to assess the direct effect of this compound on the kinase activity of purified PDK1.

Materials:

-

Purified recombinant PDK1 enzyme

-

This compound

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)

-

ATP (as a stock solution)

-

Substrate peptide (e.g., a fluorescently labeled peptide derived from a known PDK1 substrate)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the kinase reaction buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control.

-

Add the purified PDK1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader, following the manufacturer's instructions.

-

Plot the kinase activity against the concentration of this compound to determine its effect (activation or inhibition).

Cell-Based Substrate-Selective Inhibition Assay

This protocol is designed to evaluate the substrate-selective inhibitory effect of the prodrug of this compound (PS423) in a cellular context.

Materials:

-

A suitable cell line (e.g., HEK293 or a cancer cell line with active PI3K/PDK1 signaling)

-

PS423 (prodrug of PS210)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-S6K (a PIF-pocket dependent substrate), total S6K, phospho-AKT, and total AKT.

-

Secondary antibodies (HRP-conjugated)

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of PS423 for a specified duration (e.g., 2-24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting using the prepared lysates.

-

Probe the membranes with the specified primary and secondary antibodies.

-

Visualize the protein bands and quantify the levels of phosphorylated and total S6K and AKT.

-

Analyze the data to determine the selective inhibition of S6K phosphorylation compared to AKT phosphorylation.

The following diagram outlines the general workflow for assessing the cellular activity of this compound's prodrug.

Logical Relationship of PS210 and its Prodrug

The relationship between PS210, its prodrug PS423, and their distinct effects in different experimental settings is a key aspect of its utility as a research tool.

Conclusion

This compound and its prodrug PS423 represent a sophisticated toolset for the investigation of kinase allosteric regulation. Their unique, context-dependent mechanism of action on PDK1 allows for the detailed study of substrate-selective signaling and the dynamics of kinase activity. This guide provides the foundational knowledge for researchers to employ this compound in their studies to further unravel the complexities of kinase signaling pathways and to explore new avenues for therapeutic intervention.

References

- 1. medkoo.com [medkoo.com]

- 2. PS210 | CAS 1221962-86-2 | Sun-shinechem [sun-shinechem.com]

- 3. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PS 210|PS210|CAS 1221962-86-2|DC Chemicals [dcchemicals.com]

Preliminary Efficacy of (R)-PS210 in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary overview of the (R)-enantiomer of PS210, a potent and selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). (R)-PS210 targets the PIF-binding pocket of PDK1, a key regulator in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This document summarizes the available biochemical data for this compound, outlines standard experimental protocols for assessing its efficacy in cancer cell lines, and presents a putative signaling pathway based on its mechanism of action. While direct studies of this compound on cancer cell lines are not yet publicly available, this guide serves as a foundational resource for researchers initiating such investigations.

Introduction to this compound

This compound is the R-enantiomer of the compound PS210. It functions as a substrate-selective allosteric activator of PDK1.[1] The activation is achieved through its binding to the PDK1-interacting fragment (PIF) binding pocket, a regulatory site on the kinase.[1] This targeted activation mechanism suggests its potential as a tool to modulate the PI3K/Akt/mTOR pathway, a critical signaling cascade implicated in cell growth, proliferation, survival, and metabolism, and a hallmark of many cancers.[2][3]

Biochemical Activity of this compound

The primary biochemical data for this compound is derived from in vitro kinase assays. This data is crucial for understanding its potency and selectivity.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound | PDK1 | In Vitro Kinase Assay | AC50 | 1.8 µM | [1] |

| PS210 | PDK1 | Binding Assay | Kd | 3 µM | [1] |

Table 1: Biochemical Activity of this compound and PS210 against PDK1. AC50 represents the concentration required to achieve 50% of the maximum activation, and Kd represents the dissociation constant, indicating binding affinity.

Proposed Signaling Pathway and Mechanism of Action

This compound, as a PDK1 activator, is expected to modulate the PI3K/Akt/mTOR signaling pathway. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), phosphatidylinositol 3-kinase (PI3K) is recruited to the plasma membrane and phosphorylates PIP2 to PIP3. PDK1 and Akt are then recruited to the membrane via their pleckstrin homology (PH) domains, where PDK1 phosphorylates and activates Akt at threonine 308. Activated Akt then proceeds to phosphorylate a multitude of downstream targets, including mTORC1, which in turn promotes protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.

Below is a diagram illustrating the proposed signaling pathway influenced by this compound.

Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the activation of the PI3K/Akt/mTOR pathway and the putative point of intervention for this compound as a PDK1 activator.

Experimental Protocols for In Vitro Assessment in Cancer Cell Lines

To evaluate the preliminary efficacy of this compound in cancer cell lines, a series of standard in vitro assays are recommended. The following protocols provide a framework for these investigations.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a defined period.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis of PI3K/Akt Pathway Proteins

This technique is used to detect and quantify the expression levels of key proteins in the PI3K/Akt signaling pathway to confirm the mechanism of action of this compound.[8][9][10]

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PDK1, anti-PDK1, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentrations.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to assess the in vitro efficacy of this compound.

Figure 2: Experimental Workflow. This flowchart illustrates the sequential steps for investigating the anti-cancer effects of this compound in vitro.

Conclusion and Future Directions

This compound represents a promising tool for the targeted activation of PDK1. The lack of publicly available data on its effects in cancer cell lines highlights a significant research gap. The experimental protocols and workflows outlined in this guide provide a robust framework for initiating these crucial preclinical studies. Future investigations should focus on determining the IC50 values of this compound across a panel of cancer cell lines with varying genetic backgrounds (e.g., PIK3CA and PTEN mutation status), elucidating its pro-apoptotic and anti-proliferative effects, and confirming its on-target activity by monitoring the phosphorylation status of key downstream effectors in the PI3K/Akt/mTOR pathway. Such studies will be instrumental in validating this compound as a potential therapeutic agent or a valuable research tool in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Genetic and Pharmacological Inhibition of PDK1 in Cancer Cells: CHARACTERIZATION OF A SELECTIVE ALLOSTERIC KINASE INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. 細胞計数・セルヘルス分析 [sigmaaldrich.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (R)-PS210 in Kinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PS210 is the R-enantiomer of PS210, a potent and selective allosteric activator of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1] PDK1 is a central kinase in the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[2][3] As a "master kinase," PDK1 phosphorylates and activates a multitude of AGC family kinases, including AKT, S6K, and SGK.[3]

This compound exerts its effect by binding to the PDK1 Interacting Fragment (PIF) binding pocket, a regulatory site distinct from the ATP-binding pocket.[1][4] This allosteric modulation enhances the catalytic activity of PDK1.[1] Interestingly, while this compound and its racemate, PS210, act as activators in biochemical assays, the prodrug of PS210 has been observed in cellular contexts to function as a substrate-selective inhibitor. It inhibits the phosphorylation of substrates that require docking to the PIF-pocket, such as S6K, while not affecting substrates like AKT.[1] This dual characteristic makes this compound a valuable tool for dissecting the intricacies of PDK1 signaling.

These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase activity assays to characterize its effects on PDK1.

Data Presentation

The following table summarizes the known quantitative data for PS210 and its R-enantiomer, this compound. The effects on Vmax and Km are presented based on the typical behavior of allosteric activators, as specific experimental values for this compound were not available in the reviewed literature. Allosteric activators can increase the Vmax, decrease the Km, or affect both.

| Compound | Target | Assay Type | Parameter | Value | Effect on Kinetic Parameters (Illustrative) |

| This compound | PDK1 | Cell-Free Kinase Activity | AC50 | 1.8 µM | Vmax: Expected to IncreaseKm (for substrate): Expected to Decrease |

| PS210 (racemate) | PDK1 | Isothermal Titration Calorimetry (ITC) | Kd | 3 µM | N/A |

Signaling Pathway

The diagram below illustrates the central role of PDK1 in the PI3K/AKT signaling pathway and indicates the allosteric activation site of this compound.

Experimental Protocols

Protocol 1: Biochemical PDK1 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is designed to measure the in vitro activity of PDK1 in the presence of this compound by quantifying the amount of ADP produced.

1. Principle:

The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed during a kinase reaction. The luminescence signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.

2. Materials:

-

Recombinant human PDK1 (active)

-

This compound (dissolved in DMSO)

-

PDK1 substrate peptide (e.g., T308tide: KTFCGTPEYLAPEVRR)[3]

-

ATP

-

PDK1 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

3. Experimental Workflow Diagram:

4. Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Thaw recombinant PDK1 on ice and dilute to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically by titration.

-

Prepare a solution containing the PDK1 substrate peptide and ATP in Kinase Buffer. The concentrations should be at or near the Km for each, if known, to ensure sensitivity to activation.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound or DMSO vehicle control to the wells of a white, opaque plate.

-

Add 10 µL of the diluted PDK1 enzyme to each well.

-

Add 10 µL of Kinase Buffer to each well.

-

Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow this compound to bind to PDK1.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 25 µL of the substrate/ATP solution to each well.

-

Mix the plate gently and incubate at room temperature for 60 minutes. The incubation time may need to be optimized.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the background luminescence (wells with no enzyme).

-

Plot the luminescence signal against the concentration of this compound.

-

Fit the data to a dose-response curve to determine the AC50 (the concentration of this compound that produces 50% of the maximal activation).

-

Protocol 2: Cell-Based Assay for PDK1 Activity

This protocol measures the activity of PDK1 in a cellular context by assessing the phosphorylation of a downstream substrate, such as S6K, which is dependent on the PIF-pocket for its phosphorylation by PDK1.

1. Principle:

This assay leverages the substrate-selective nature of PDK1 modulators. By treating cells with a prodrug of this compound (e.g., PS423), one can assess the inhibition of phosphorylation of PIF-pocket-dependent substrates like S6K at Thr252, while observing no effect on PIF-pocket-independent substrates like AKT at Thr308.[1] This is typically analyzed by Western blotting.

2. Materials:

-

Cell line expressing endogenous PDK1, AKT, and S6K (e.g., HEK293, MCF-7)

-

Cell culture medium and supplements

-

PS423 (prodrug of PS210)

-

Growth factors (e.g., insulin or IGF-1) to stimulate the PI3K pathway

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-S6K (Thr252), anti-total S6K, anti-phospho-AKT (Thr308), anti-total AKT, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

Imaging system for chemiluminescence detection

3. Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of PS423 or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 nM insulin) for 30 minutes to activate the PI3K/PDK1 pathway.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total proteins.

-

Normalize the phospho-protein signal to the total protein signal for each substrate.

-

Compare the phosphorylation levels in PS423-treated cells to the vehicle-treated control to determine the inhibitory effect on S6K phosphorylation.

-

Conclusion

This compound is a valuable chemical probe for studying the allosteric regulation of PDK1. The provided protocols offer robust methods to characterize its activating properties in biochemical assays and its substrate-selective inhibitory effects in cellular models. These approaches can be adapted to screen for novel PDK1 modulators and to further elucidate the complex roles of PDK1 in health and disease.

References

- 1. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Application Notes: (R)-PS210 Cell Viability Assessment Using MTT Assay

Introduction

(R)-PS210 is a novel investigational compound with potential therapeutic applications. Understanding the cytotoxic and cytostatic effects of this compound is a critical step in the drug development process. This document provides a detailed protocol for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured at a specific wavelength. This protocol is intended for researchers, scientists, and drug development professionals who are evaluating the in vitro effects of this compound.

Key Principles of the MTT Assay

The MTT assay relies on the enzymatic activity of mitochondrial reductases in viable cells. The process can be summarized as follows:

-

Cell Treatment: Cells are seeded in a multi-well plate and treated with varying concentrations of this compound for a defined period.

-

MTT Incubation: MTT reagent is added to each well and incubated, allowing viable cells to convert the MTT into formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a spectrophotometer or a multi-well plate reader.

The intensity of the purple color is a direct measure of the number of metabolically active, and therefore viable, cells.

Experimental Workflow Diagram

Caption: Workflow of the MTT cell viability assay for this compound.

Materials and Reagents

-

Cell Lines: Appropriate cancer or normal cell lines (e.g., HeLa, A549, HEK293).

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

-

MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).

-

Solubilization Solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in isopropanol.

-

Phosphate Buffered Saline (PBS): pH 7.4.

-

96-well flat-bottom cell culture plates.

-

Multi-channel pipette and sterile tips.

-

CO2 incubator (37°C, 5% CO2).

-

Microplate reader capable of measuring absorbance at 570 nm.

Detailed Experimental Protocol

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in serum-free medium. A typical concentration range might be 0.1, 1, 10, 50, 100, and 500 µM.

-

Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., 0.1% DMSO) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2 to 4 hours at 37°C in the CO2 incubator. During this time, viable cells will convert the MTT to purple formazan crystals.

-

After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently pipette up and down to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

Data Presentation and Analysis

The raw absorbance values are processed to determine the percentage of cell viability for each concentration of this compound.

Calculation of Percent Viability:

-

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The results can be summarized in a table as shown below:

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0% |

| 0.1 | 1.231 | 0.091 | 98.2% |

| 1 | 1.156 | 0.075 | 92.2% |

| 10 | 0.879 | 0.063 | 70.1% |

| 50 | 0.452 | 0.041 | 36.0% |

| 100 | 0.188 | 0.025 | 15.0% |

| 500 | 0.098 | 0.015 | 7.8% |

The data can then be plotted with this compound concentration on the x-axis and % cell viability on the y-axis to generate a dose-response curve. From this curve, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined using non-linear regression analysis.

Signaling Pathway Diagram (Hypothetical)

If this compound were found to induce apoptosis, a potential signaling pathway could be visualized as follows:

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

Conclusion

This protocol provides a robust and reproducible method for assessing the in vitro cytotoxic effects of this compound using the MTT assay. Adherence to this protocol will enable researchers to obtain reliable data on the dose-dependent effects of this compound on cell viability, which is essential for its preclinical evaluation. The results can be used to determine the IC50 value and to guide further mechanistic studies.

Application Note & Protocol: Western Blot Analysis of (R)-PS210 Treated Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-PS210 is a novel small molecule activator of Guanine Nucleotide Exchange Factor-H1 (GEF-H1). GEF-H1 plays a crucial role in intracellular signaling cascades by activating the small GTPase RhoA.[1][2] The activation of RhoA influences a multitude of cellular processes including cytoskeletal dynamics, cell adhesion, and gene expression.[1] This document provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on the GEF-H1/RhoA signaling pathway in treated cells.

Data Presentation

Table 1: Expected Quantitative Changes in Protein Expression and Activity

| Target Protein | Treatment Group | Expected Change in Expression/Activity | Method of Detection |

| GEF-H1 | This compound | No significant change in total protein levels | Western Blot |

| Phospho-GEF-H1 (Thr678) | This compound | Increased phosphorylation | Western Blot |

| RhoA-GTP (Active RhoA) | This compound | Increased levels of active RhoA | RhoA Activation Assay (Pull-down) followed by Western Blot |

| Total RhoA | This compound | No significant change in total protein levels | Western Blot |

| Phospho-Myosin Light Chain (MLC) | This compound | Increased phosphorylation | Western Blot |

| Total MLC | This compound | No significant change in total protein levels | Western Blot |

| GAPDH/β-Actin | Both | Loading Control | Western Blot |

Experimental Protocols

Cell Culture and Treatment with this compound

-